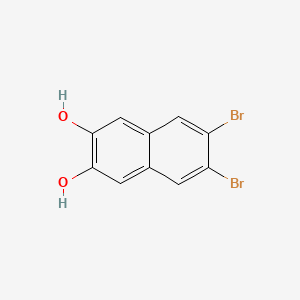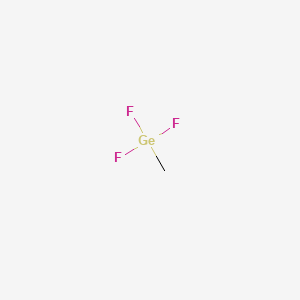
Trifluorogermane, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorogermane, methyl- is an organogermanium compound with the chemical formula CH₃GeF₃ It is a member of the trifluoromethyl group of compounds, which are known for their significant electronegativity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorogermane, methyl- can be synthesized through several methods. One common approach involves the reaction of methylgermanium trichloride with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of trifluorogermane, methyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Trifluorogermane, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it back to methylgermanium compounds.
Substitution: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organolithium compounds or Grignard reagents are often employed.
Major Products Formed:
Oxidation: Germanium dioxide and fluorinated by-products.
Reduction: Methylgermanium compounds.
Substitution: Various organogermanium derivatives depending on the substituent introduced.
Scientific Research Applications
Trifluorogermane, methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Material Science: Its unique properties make it useful in the development of advanced materials, including semiconductors and fluorinated polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of fluorinated materials.
Mechanism of Action
The mechanism by which trifluorogermane, methyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electronegativity of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The pathways involved in its reactions often include nucleophilic and electrophilic substitution mechanisms.
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with similar electronegativity but different reactivity.
Trifluoromethylsilane: Another trifluoromethyl compound with silicon instead of germanium, used in similar applications.
Trifluoromethylphosphine: A phosphorus-containing trifluoromethyl compound with distinct chemical properties.
Uniqueness: Trifluorogermane, methyl- is unique due to the presence of germanium, which imparts specific electronic and steric properties that differentiate it from other trifluoromethyl compounds. Its reactivity and applications in material science and synthetic chemistry make it a valuable compound for research and industrial use.
Properties
CAS No. |
753-69-5 |
|---|---|
Molecular Formula |
CH3F3Ge |
Molecular Weight |
144.66 g/mol |
IUPAC Name |
trifluoro(methyl)germane |
InChI |
InChI=1S/CH3F3Ge/c1-5(2,3)4/h1H3 |
InChI Key |
BOUZABKOZKOJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
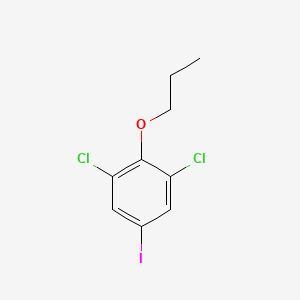
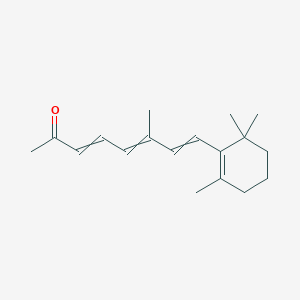
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
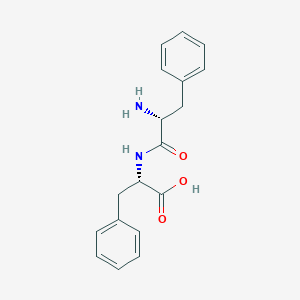

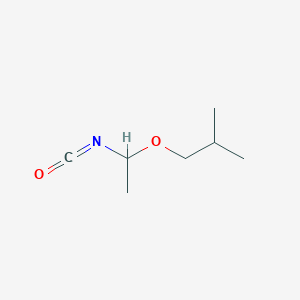
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
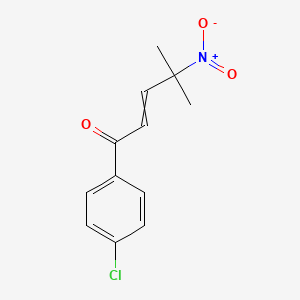
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
